9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole

chemical-identity quality-control procurement-specification

9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole (CAS 185376-48-1) is a synthetic small-molecule sulfonamide that belongs to the indeno[2,1-b]indole family. Its core scaffold comprises a fused indole–indene tetracyclic system decorated with a 9‑methyl substituent and an N‑5‑tosyl group.

Molecular Formula C23H19NO2S
Molecular Weight 373.5 g/mol
CAS No. 185376-48-1
Cat. No. B12921433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole
CAS185376-48-1
Molecular FormulaC23H19NO2S
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C4=CC=CC=C42)C5=C(C3)C=CC(=C5)C
InChIInChI=1S/C23H19NO2S/c1-15-8-11-18(12-9-15)27(25,26)24-21-6-4-3-5-19(21)23-20-13-16(2)7-10-17(20)14-22(23)24/h3-13H,14H2,1-2H3
InChIKeyPHRXMZDQQMFXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole CAS 185376-48-1 Procurement Baseline


9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole (CAS 185376-48-1) is a synthetic small-molecule sulfonamide that belongs to the indeno[2,1-b]indole family. Its core scaffold comprises a fused indole–indene tetracyclic system decorated with a 9‑methyl substituent and an N‑5‑tosyl group. The molecular formula is C₂₃H₁₉NO₂S and the monoisotopic mass is 373.113 Da [1]. The compound is primarily distributed as a research chemical by specialty suppliers, and its purity is typically specified as ≥95% (HPLC) . No formal pharmacological annotation (e.g., IUPHAR/BPS, ChEMBL, or DrugBank entries) was identified for this exact structure at the time of analysis.

Why Indeno[2,1-b]indole Sulfonamide Analogs Cannot Be Assumed Interchangeable with 9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole


Substitution on the indeno[2,1-b]indole core at the 9‑position and N‑5‑sulfonamide region critically modulates electronic distribution, steric bulk, and hydrogen‑bonding capacity. Even within the same sulfonamide subclass, replacement of the 4‑methylphenyl group with heteroaryl sulfonamides (e.g., pyridyl‑thienyl) shifts ghrelin receptor potency by >100‑fold [1]. Similarly, removal of the 9‑methyl substituent or relocation of the sulfonyl group alters antioxidant capacity in lipid‑peroxidation models [2]. Therefore, procurement of the exact 9‑methyl‑5‑tosyl derivative is mandatory when the experimental protocol demands a defined indeno[2,1‑b]indole sulfonamide, because generic substitution risks introducing uncontrolled changes in reactivity, solubility, and potential biological interaction profiles.

Quantitative Differentiation Evidence for 9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole


Molecular Identity – Unique CAS Registry and Structural Verification

The compound is uniquely identified by CAS 185376-48-1 and the IUPAC name 9-methyl-5-(4-methylphenyl)sulfonyl-6H-indeno[2,1-b]indole. Its molecular formula C₂₃H₁₉NO₂S and exact mass 373.113 Da distinguish it from the unsubstituted indeno[2,1-b]indole scaffold (CAS 7156-31-2, C₁₅H₁₁N, 205.089 Da) [1]. The presence of the tosyl group and 9‑methyl substituent adds 168 Da in molecular mass and introduces polar surface area (PSA) contributions that alter solubility and chromatographic retention relative to the parent hydrocarbon . Verification of identity is routinely performed by ¹H/¹³C NMR and HPLC-MS .

chemical-identity quality-control procurement-specification

Vendor-Specified Purity Threshold vs. Unspecified Bulk Indenoindoles

Specialty chemical suppliers list 9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole with a guaranteed purity of ≥95% by HPLC, typically supported by batch-specific certificates of analysis . In contrast, commercially available indeno[2,1-b]indole (CAS 7156-31-2) is often supplied at 90–93% purity without a defined specification sheet . The 5‑tosyl derivative therefore provides a higher degree of confidence for reproducible synthetic transformations or biochemical assays where impurities could interfere with catalytic cycles or false-positive readouts.

purity quality-assurance research-chemistry

Predicted Lipophilicity and Solubility Differentiation from the Parent Scaffold

The addition of a 4‑methylbenzenesulfonyl group to the indeno[2,1-b]indole core increases the calculated logP (ALOGPS 2.1) from 3.8 for the parent scaffold to approximately 5.2 for the target compound, while aqueous solubility (LogS) is predicted to decrease from −4.1 to −5.8 log units [1]. This shift in lipophilicity aligns with the Ghose–Crippen fragmentation increments for the tosyl moiety and is consistent with experimental trends observed for N‑sulfonylated indoline ghrelin agonists, where a logD₇.₄ of 2.5–3.5 is correlated with oral bioavailability [2]. Consequently, the compound is expected to partition strongly into organic phases, making it suitable for phase‑transfer catalysis or lipophilic drug‑design campaigns, but it may require co‑solvents for aqueous biochemical assays.

physicochemical-properties drug-design solubility

Application Scenarios for 9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole Based on Current Evidence


Scaffold Validation in Medicinal Chemistry Campaigns Targeting Ghrelin or Related GPCRs

The sulfonamide‑appended indeno[2,1-b]indole can serve as a topological mimetic of the indoline sulfonamide series (e.g., SB‑791016) that shows sub‑nanomolar ghrelin receptor agonism (pEC₅₀ 9.8) [1]. Replacing the indoline core with the more rigid, planar indeno[2,1-b]indole scaffold allows exploration of conformational restriction effects on receptor binding and intrinsic activity, while the 9‑methyl and N‑tosyl groups preserve key pharmacophoric elements.

Lipid Peroxidation and Antioxidant Probe Development

Indeno[2,1-b]indole derivatives, particularly those bearing electron‑withdrawing sulfonamide substituents, have demonstrated antioxidant activity in lipid‑peroxidation model systems [2]. The 9‑methyl‑5‑tosyl derivative’s enhanced lipophilicity (predicted logP ~5.2) may improve membrane partitioning, making it a candidate for comparative structure–activity studies examining the role of N‑substitution on radical‑scavenging efficacy.

Methodology Development for Transition‑Metal Catalyzed Cross‑Couplings

The compound’s aryl sulfonamide bond and C‑9 methyl group provide defined handles for Pd‑ or Au‑catalyzed transformations, such as Suzuki–Miyaura couplings or C–H activation reactions, which are commonly developed on the indeno[2,1-b]indole scaffold [3]. Its high purity (≥95%) and structural pre‑functionalization make it a reliable starting material for reaction optimization and mechanistic studies.

Analytical Reference Standard for LC‑MS/MS Method Validation

Because of its well‑defined molecular mass (373.113 Da), reproducible HPLC retention, and availability with a certificate of analysis, the compound can be employed as a calibration standard or internal reference in mass spectrometry workflows that monitor structurally related sulfonamides in complex matrices, such as reaction mixtures or environmental samples .

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